molecular formula C17H31N5O8S B14233364 L-Alanyl-L-seryl-L-cysteinyl-L-seryl-L-valine CAS No. 819802-70-5

L-Alanyl-L-seryl-L-cysteinyl-L-seryl-L-valine

Cat. No.: B14233364
CAS No.: 819802-70-5
M. Wt: 465.5 g/mol
InChI Key: NSVUTVHDDRAATH-HTFCKZLJSA-N
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Description

L-Alanyl-L-seryl-L-cysteinyl-L-seryl-L-valine is a pentapeptide composed of five amino acids: alanine, serine, cysteine, serine, and valine Peptides like this one are essential in various biological processes and have significant roles in biochemistry and molecular biology

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanyl-L-seryl-L-cysteinyl-L-seryl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Each amino acid is activated using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).

    Coupling: The activated amino acids are coupled to the resin-bound peptide chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale SPPS or recombinant DNA technology. The latter involves inserting the gene encoding the peptide into a host organism, such as E. coli, which then produces the peptide through its natural protein synthesis machinery.

Chemical Reactions Analysis

Types of Reactions

L-Alanyl-L-seryl-L-cysteinyl-L-seryl-L-valine can undergo various chemical reactions, including:

    Oxidation: The cysteine residue can form disulfide bonds, which are crucial for the structural stability of peptides and proteins.

    Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like DTT (Dithiothreitol) or TCEP (Tris(2-carboxyethyl)phosphine).

    Substitution: The serine residues can participate in nucleophilic substitution reactions due to their hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or atmospheric oxygen.

    Reduction: DTT or TCEP.

    Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Formation of disulfide-linked peptides.

    Reduction: Free thiol-containing peptides.

    Substitution: Modified peptides with alkyl or acyl groups attached to serine residues.

Scientific Research Applications

L-Alanyl-L-seryl-L-cysteinyl-L-seryl-L-valine has several applications in scientific research:

    Biochemistry: Used as a model peptide to study protein folding and stability.

    Molecular Biology: Employed in the study of peptide-protein interactions.

    Medicine: Potential therapeutic applications due to its ability to form stable structures through disulfide bonds.

    Industry: Utilized in the development of peptide-based materials and nanotechnology.

Mechanism of Action

The mechanism of action of L-Alanyl-L-seryl-L-cysteinyl-L-seryl-L-valine involves its ability to form stable secondary structures, such as alpha-helices and beta-sheets, through hydrogen bonding and disulfide linkages. These structures are crucial for its interaction with molecular targets, including enzymes and receptors. The cysteine residue plays a pivotal role in forming disulfide bonds, which enhance the peptide’s stability and functionality.

Comparison with Similar Compounds

Similar Compounds

  • L-Alanyl-L-seryl-L-cysteinyl-L-seryl-L-alanine
  • L-Alanyl-L-seryl-L-cysteinyl-L-seryl-L-leucine
  • L-Alanyl-L-seryl-L-cysteinyl-L-seryl-L-isoleucine

Uniqueness

L-Alanyl-L-seryl-L-cysteinyl-L-seryl-L-valine is unique due to its specific sequence, which imparts distinct structural and functional properties. The presence of cysteine allows for the formation of disulfide bonds, which are not possible in peptides lacking this residue. Additionally, the combination of hydrophilic (serine) and hydrophobic (valine) residues contributes to its versatility in various environments.

Properties

CAS No.

819802-70-5

Molecular Formula

C17H31N5O8S

Molecular Weight

465.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C17H31N5O8S/c1-7(2)12(17(29)30)22-15(27)10(5-24)20-16(28)11(6-31)21-14(26)9(4-23)19-13(25)8(3)18/h7-12,23-24,31H,4-6,18H2,1-3H3,(H,19,25)(H,20,28)(H,21,26)(H,22,27)(H,29,30)/t8-,9-,10-,11-,12-/m0/s1

InChI Key

NSVUTVHDDRAATH-HTFCKZLJSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CS)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)O)N

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(CO)NC(=O)C(CS)NC(=O)C(CO)NC(=O)C(C)N

Origin of Product

United States

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